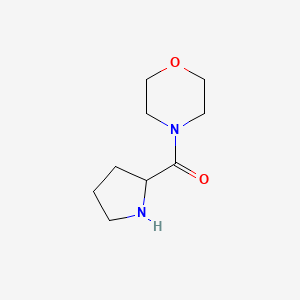

4-(Pyrrolidin-2-ylcarbonyl)morpholine

Description

Contextualization of Pyrrolidine (B122466) and Morpholine (B109124) Scaffolds within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of medicinal chemistry. Among these, the pyrrolidine and morpholine scaffolds hold a privileged position.

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of many natural and synthetic bioactive compounds. wikipedia.orgfrontiersin.org It is a key component of the amino acids proline and hydroxyproline (B1673980) and is present in numerous alkaloids with diverse biological activities. wikipedia.org The significance of the pyrrolidine scaffold in drug discovery is underscored by its presence in a multitude of FDA-approved drugs. nih.gov Its three-dimensional structure and the stereogenic centers that can be readily introduced allow for a detailed exploration of chemical space, which is crucial for optimizing interactions with biological targets. nih.govresearchgate.net The non-planar, puckered nature of the pyrrolidine ring provides a level of conformational rigidity that can be advantageous for binding to proteins and other macromolecules. researchgate.net

The morpholine ring is a six-membered saturated heterocycle containing both a nitrogen and an oxygen atom. wikipedia.org This structural feature imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and metabolic stability, making it a desirable component in drug design. acs.orgsci-hub.se The morpholine moiety is found in a number of successful drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its ability to act as a bioisostere for other functional groups and its straightforward synthetic accessibility contribute to its widespread use in medicinal chemistry. sci-hub.seresearchgate.net The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less basic than structurally similar amines like piperidine (B6355638). wikipedia.org

The combination of these two scaffolds within a single molecule offers the potential to harness the beneficial properties of both, creating a foundation for the development of new chemical entities with desirable pharmacological profiles.

Significance of the Pyrrolidinyl-Morpholine Amide Linkage in Bioactive Molecules

The amide bond is one of the most prevalent functional groups in biologically active molecules, most notably forming the backbone of peptides and proteins. In the context of synthetic medicinal chemistry, the amide linkage serves as a robust and versatile connector for different molecular fragments. The linkage in 4-(pyrrolidin-2-ylcarbonyl)morpholine connects the 2-position of the pyrrolidine ring to the nitrogen atom of the morpholine ring.

Derivatives containing both pyrrolidine and morpholine moieties linked in various ways have been investigated for a range of pharmacological activities. For instance, some morpholine derivatives incorporating a pyrrolidine ring have been explored for their potential as opioid analgesics and respiratory stimulants. researchgate.net The specific arrangement of the pyrrolidinyl-morpholine amide linkage in this compound provides a distinct spatial orientation of the two heterocyclic rings, which can be systematically modified to probe structure-activity relationships.

Rationale for Investigating the this compound Core Structure

The rationale for investigating the this compound core structure is multifaceted and is rooted in the principles of medicinal chemistry and drug design. The primary motivation is the concept of "scaffold hopping," where a known bioactive core is modified to generate novel compounds with potentially improved properties.

The pyrrolidine scaffold is a well-established pharmacophore in its own right, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.gov Similarly, the morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic properties of a drug candidate. sci-hub.seresearchgate.net

By combining these two validated scaffolds through a stable amide linkage, researchers aim to:

Create Novel Chemical Space: The fusion of these two rings generates a unique three-dimensional structure that can interact with biological targets in novel ways.

Explore New Biological Activities: The combination of these two pharmacophores may lead to compounds with new or enhanced biological activities that are not observed with either scaffold alone.

The investigation of the this compound core structure is therefore a logical progression in the ongoing search for new and effective therapeutic agents. The modular nature of its synthesis allows for the facile creation of libraries of derivatives, which can then be screened for a wide range of biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl(pyrrolidin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDNQMIUVUJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Pyrrolidin 2 Ylcarbonyl Morpholine and Analogues

Direct Synthesis of 4-(Pyrrolidin-2-ylcarbonyl)morpholine

The most direct and conventional method for synthesizing this compound is through the coupling of pyrrolidine-2-carboxylic acid (proline) or its activated derivatives with morpholine (B109124). This approach is a standard procedure in peptide synthesis. The reaction involves the formation of an amide bond, which can be facilitated by a variety of coupling reagents that activate the carboxylic acid group of proline, making it susceptible to nucleophilic attack by the secondary amine of morpholine.

Typically, the nitrogen atom of proline is protected with a suitable group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent self-polymerization and other side reactions. Following the coupling reaction, the protecting group is removed to yield the final product.

Common coupling agents used in this synthesis include:

Carbodiimides: Such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions. nih.gov

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

Uronium Salts: For instance, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The reaction is generally performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. nih.gov

A representative reaction scheme is the coupling of N-Boc-proline with morpholine using EDCI, followed by deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) to afford this compound.

Synthetic Pathways for Related Pyrrolidine- and Morpholine-Containing Amides

The synthesis of analogues and related structures containing pyrrolidine (B122466) and morpholine rings can be achieved through a diverse array of synthetic strategies. These methods offer alternative routes that can be advantageous for creating molecular diversity or for substrates where direct amidation is not optimal.

Beyond the direct coupling of proline and morpholine, other acylation strategies can be employed. For example, proline can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting proline acyl chloride can then react directly with morpholine, often at low temperatures, to form the desired amide. This method is highly effective but can be sensitive to the presence of other functional groups in the molecule. Mixed anhydrides, formed from the reaction of the carboxylic acid with chloroformates, also serve as effective acylating agents. ucl.ac.uk These classical methods are powerful tools for forming the central amide bond in this class of compounds. researchgate.net

| Coupling Method | Activating Agent | Typical Additive | Base | Common Solvent |

| Carbodiimide | EDCI, DCC | HOBt, HOAt | DIPEA, Et₃N | DCM, DMF |

| Acyl Chloride | SOCl₂, (COCl)₂ | None | Pyridine, Et₃N | DCM, THF |

| Mixed Anhydride | Isobutyl chloroformate | NMM | NMM | THF, DCM |

Table generated based on common amidation and acylation methodologies.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. researchgate.net While a direct MCR for this compound is not commonly reported, MCRs are widely used to synthesize highly substituted pyrrolidine and morpholine derivatives. mdpi.comresearchgate.net

For instance, the Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the components, it is possible to construct complex acyclic precursors that can subsequently be cyclized to form the desired heterocyclic systems. nih.gov A hypothetical approach could involve an Ugi reaction to create a precursor that, through a subsequent cyclization step, forms the pyrrolidine ring. The versatility of MCRs makes them a powerful tool for generating libraries of related amide compounds for further study. researchgate.net

Ring-closing strategies are fundamental to the synthesis of both pyrrolidine and morpholine heterocycles. organic-chemistry.orgresearchgate.net For pyrrolidine analogues, intramolecular nucleophilic substitution is a common approach. This can involve the cyclization of a linear precursor, such as a γ-amino halide or tosylate, where the amine nitrogen acts as the nucleophile to displace a leaving group and form the five-membered ring. organic-chemistry.org Reductive amination of γ-keto acids or esters, followed by cyclization, is another established route.

For the morpholine ring, synthesis often begins with vicinal amino alcohols. researchgate.net A common method involves the reaction of an amino alcohol with a two-carbon electrophile that can react with both the nitrogen and oxygen atoms to close the ring. chemrxiv.org These ring-forming strategies can be integrated into a larger synthetic plan to produce complex amides containing one or both of these heterocyclic motifs.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide/triflate and an amine. wikipedia.orgacsgcipr.org While this reaction does not directly form the amide bond of the target compound, it is a crucial tool for synthesizing N-aryl analogues of pyrrolidine and morpholine. researchgate.netacs.org

For example, to create an analogue where the pyrrolidine nitrogen is substituted with an aryl group, one could couple an aryl halide with a suitable pyrrolidine derivative using a palladium catalyst and a specialized phosphine (B1218219) ligand. nih.gov This reaction has significantly expanded the ability of chemists to create diverse libraries of N-substituted heterocycles, which is invaluable in fields like medicinal chemistry. wikipedia.orgacs.org The reaction typically involves a Pd(0) catalyst, a phosphine ligand, and a base. researchgate.net

| Reaction | Catalyst | Ligand Example | Reactants | Bond Formed |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos | Aryl Halide + Amine | Aryl C-N |

Table generated based on principles of Buchwald-Hartwig amination. wikipedia.orgresearchgate.net

Stereoselective Synthesis of Chiral this compound Analogues

Given that the 2-position of the pyrrolidine ring in this compound is a stereocenter, controlling the stereochemistry is paramount. The most straightforward approach to obtaining enantiomerically pure products is to start from a chiral precursor, a strategy known as the "chiral pool" approach. mdpi.com

L-proline and D-proline are readily available, inexpensive, and enantiomerically pure natural amino acids, making them ideal starting materials. researchgate.net Syntheses beginning with either L- or D-proline will yield the corresponding (S)- or (R)-enantiomer of this compound, respectively, with the stereochemistry preserved throughout the reaction sequence. nih.gov This is the most common method for producing optically pure drugs and building blocks containing the proline scaffold. mdpi.comresearchgate.net

Alternative stereoselective methods involve the asymmetric synthesis of the pyrrolidine ring itself from acyclic precursors. nih.gov These methods include:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with dipolarophiles can create substituted pyrrolidines. The use of chiral catalysts or auxiliaries can render this reaction highly stereoselective. nih.gov

Asymmetric Michael Additions: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound can be catalyzed by a chiral organocatalyst to produce an intermediate that can then be cyclized to form a chiral pyrrolidine derivative. rsc.org

These advanced stereoselective methods are particularly useful for creating analogues with substitutions on the pyrrolidine ring that are not readily accessible from natural proline. researchgate.netnih.gov

Purification and Characterization Techniques in Organic Synthesis

The successful synthesis of this compound and its analogues necessitates rigorous purification to isolate the target compound from unreacted starting materials, reagents, and byproducts. Following purification, a comprehensive suite of characterization techniques is employed to confirm the chemical identity, establish purity, and, for chiral compounds, determine the enantiomeric excess. The methodologies described herein are standard practices in organic synthesis for compounds of this class.

Purification Techniques

The purification of pyrrolidin-2-carboxamides like this compound typically involves one or a combination of the following techniques:

Flash Chromatography: This is a primary and widely used method for the purification of crude reaction mixtures. The choice of stationary phase is commonly silica (B1680970) gel. The mobile phase, or eluent, is a carefully selected solvent system, often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), the ratio of which is optimized using thin-layer chromatography (TLC). For instance, a crude residue containing the target amide might be purified by flash chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to effectively separate the desired product from impurities. nih.govnih.gov

Recrystallization: This technique is employed when the product is a solid and is particularly effective for achieving high purity. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com For morpholine amides, which are often crystalline solids, recrystallization from a solvent like methanol (B129727) or an ethyl acetate/hexane mixture can yield highly pure crystals. nih.gov The process involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of a pure crystalline lattice, leaving impurities behind in the solvent. youtube.com

Characterization Techniques

Once purified, the structural integrity and purity of this compound are confirmed using various spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring, the morpholine ring, and the amide N-H proton (if present and not exchanged with a deuterated solvent). nih.gov

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. A key signal in the ¹³C NMR spectrum for this compound would be the carbonyl carbon of the amide group, typically appearing in the range of 165-175 ppm.

Table 1: Representative NMR Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyrrolidine C=O | - | ~172.0 |

| Pyrrolidine C2 | ~4.2 (dd) | ~58.0 |

| Pyrrolidine C3 | ~1.8-2.0 (m) | ~28.0 |

| Pyrrolidine C4 | ~1.8-2.0 (m) | ~25.0 |

| Pyrrolidine C5 | ~3.2-3.4 (m) | ~46.0 |

| Morpholine N-CH₂ | ~3.5-3.7 (m) | ~45.0 |

| Morpholine O-CH₂ | ~3.5-3.7 (m) | ~66.0 |

| Pyrrolidine N-H | ~8.3 (br s) | - |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. Multiplicities are abbreviated as: dd = doublet of doublets, m = multiplet, br s = broad singlet. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₉H₁₆N₂O₂), the expected exact mass would be calculated and compared to the experimental value. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the region of 1630-1680 cm⁻¹. Another characteristic absorption for the N-H stretch of the pyrrolidine ring would also be observed. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound. For chiral molecules like (S)- or (R)-4-(pyrrolidin-2-ylcarbonyl)morpholine, chiral HPLC is essential for determining the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). acs.orgnih.gov This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. nih.govjuniperpublishers.com The enantiomers are typically derivatized before analysis to improve detection and separation. juniperpublishers.com

Table 2: Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Column Type | Mobile Phase | Enantiomeric Excess (%) |

|---|---|---|---|---|

| (R)-enantiomer | 10.2 | Chiralpak AD | Hexane/Isopropanol | >99 |

| (S)-enantiomer | 12.5 | Chiralpak AD | Hexane/Isopropanol | >99 |

Note: The data presented are hypothetical and serve as an example of typical results obtained from chiral HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing reaction progress and confirming the presence and purity of the desired product in complex mixtures, providing both retention time and mass-to-charge ratio information simultaneously. nih.gov

By systematically applying these purification and characterization techniques, the synthesis of this compound can be validated, ensuring the final product is of the required identity, purity, and stereochemical integrity for any subsequent application.

Biological Activity Spectrum and Mechanistic Investigations of 4 Pyrrolidin 2 Ylcarbonyl Morpholine and Structural Congeners

Assessment of Antimicrobial Properties

The antimicrobial potential of chemical compounds is a critical area of research in the face of rising antibiotic resistance. The unique structural combination of a pyrrolidine (B122466) ring and a morpholine (B109124) moiety in 4-(Pyrrolidin-2-ylcarbonyl)morpholine suggests a potential for biological activity. This section explores the available data on its antibacterial properties and the broader antifungal and antiviral activities of related compounds containing either pyrrolidine or morpholine scaffolds.

Antibacterial Activity of this compound against Bacterial Strains

Direct studies on the antibacterial activity of this compound are limited. However, research on a closely related compound, 4-(Phenylsulfonyl) morpholine, which also possesses the morpholine group, showed a lack of direct antimicrobial activity against several bacterial strains, with a Minimum Inhibitory Concentration (MIC) greater than 512 μg/mL. nih.gov Despite this, the compound demonstrated a significant modulating effect when combined with aminoglycoside antibiotics like amikacin (B45834) and gentamicin, lowering their MICs against Gram-negative bacteria. nih.gov This suggests that while not being bactericidal or bacteriostatic on its own, it may interfere with bacterial resistance mechanisms.

The broader class of pyrrolidine derivatives has shown more direct antibacterial effects. For instance, certain sulfonylamino pyrrolidine derivatives have demonstrated notable activity against S. aureus, E. coli, and P. aeruginosa. frontiersin.org Similarly, various chalcones and pyrazolines containing a pyrrolidine ring have been evaluated for their antibacterial properties. researchgate.net These findings indicate that the pyrrolidine scaffold can be a key pharmacophore for antibacterial activity, although the specific substitutions on the ring are crucial in determining the potency and spectrum of action. frontiersin.orgresearchgate.net

Antifungal and Antiviral Activities of Related Pyrrolidine- and Morpholine-Containing Compounds

Antifungal Activity:

Morpholine-containing compounds are a known class of antifungals. nih.gov They primarily act by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. nih.gov This dual-target action makes it more difficult for fungi to develop resistance. nih.gov For example, morpholine and piperidine-based surfactants have demonstrated antifungal properties against Candida albicans and Cryptococcus neoformans. researchgate.netkisti.re.kr However, some studies have shown that certain morpholine derivatives may have limited efficacy against Candida species, potentially due to the presence of chitin (B13524) in the fungal cell wall, which can hinder drug penetration. nih.gov

Pyrrolidine derivatives have also been explored for their antifungal potential. frontiersin.org Compounds like scalusamides A and (R)-bgugaine, which contain the pyrrolidine scaffold, exhibit antifungal properties. nih.gov

Antiviral Activity:

The pyrrolidine ring is a common structural feature in a number of antiviral drugs. nih.gov For instance, it is a component of medications used to treat chronic Hepatitis C, where it inhibits a protein essential for viral replication. nih.gov Pyrrolidine analogs have also been investigated for their activity against other viruses, including Rotavirus and coxsackievirus B4. nih.gov Furthermore, spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against influenza A virus. researchgate.net

Morpholine derivatives have also been investigated for their antiviral potential, contributing to a wide range of biological activities. researchgate.nete3s-conferences.orgnih.gov

Evaluation of Anti-inflammatory Potential and Associated Pathways

Both pyrrolidine and morpholine moieties are recognized for their presence in compounds with anti-inflammatory properties. frontiersin.orgresearchgate.net The pyrrolidine scaffold is a key component of various natural and synthetic molecules that exhibit a range of biological activities, including anti-inflammatory effects. frontiersin.orgnih.gov This is attributed to the ring's ability to provide a rigid backbone for the spatial orientation of functional groups that can interact with biological targets involved in the inflammatory cascade.

Morpholine-containing compounds have also been extensively studied for their anti-inflammatory potential. researchgate.netmdpi.com The morpholine ring can influence a molecule's physicochemical properties, such as solubility and polarity, which can in turn affect its absorption, distribution, and ultimately its biological activity. nih.gov The anti-inflammatory effects of these compounds are often linked to their ability to modulate the activity of various enzymes and signaling pathways that are central to the inflammatory response.

Exploration of Anticancer and Antiproliferative Effects

The pyrrolidine and morpholine heterocycles are prominent scaffolds in the design and discovery of anticancer agents. frontiersin.orgnih.govnih.gov

Pyrrolidine-containing compounds have demonstrated a wide spectrum of anticancer activities. frontiersin.orgnih.gov For example, certain pyrrolidine derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.gov The stereochemistry of the pyrrolidine ring and its substituents plays a crucial role in determining the anticancer efficacy and the binding mode to target proteins. nih.gov Polyhydroxylated pyrrolidines, also known as aza-sugars, are another class of pyrrolidine derivatives that have emerged as attractive candidates for cancer therapy due to their ability to inhibit glycosidases, enzymes that are often dysregulated in cancer. nih.gov

The morpholine ring is also a key structural feature in many anticancer drugs and experimental agents. researchgate.netnih.govnih.gov Its incorporation into a molecule can enhance pharmacokinetic properties and lead to potent anticancer activity. nih.gov Morpholine-substituted tetrahydroquinoline derivatives, for instance, have shown potent and selective cytotoxicity against various cancer cell lines, including lung and breast cancer. nih.gov Some of these compounds have been found to induce apoptosis in a dose-dependent manner. nih.gov The anticancer activity of morpholine-containing compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the mTOR pathway. nih.gov

Enzyme Inhibition Studies

Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes. researchgate.net

The pyrrolidine scaffold is a key structural feature of many potent and selective DPP-4 inhibitors. researchgate.netresearchgate.net The nitrogen atom of the pyrrolidine ring often forms a crucial interaction with the active site of the DPP-4 enzyme. nih.gov The stereochemistry of the pyrrolidine ring and the nature of the substituents are critical for achieving high inhibitory potency. mdpi.com For example, vildagliptin, a well-known DPP-4 inhibitor, contains a pyrrolidine-2-carbonitrile (B1309360) moiety that is essential for its activity. mdpi.com Research has explored various pyrrolidine-based analogs, highlighting the importance of this heterocyclic ring in the design of effective DPP-4 inhibitors. researchgate.net

Table 1: Selected Pyrrolidine-based DPP-4 Inhibitors and their Activity

| Compound | Structure | DPP-4 Inhibitory Activity (IC50) |

| Vildagliptin | Contains a pyrrolidine-2-carbonitrile moiety | Potent inhibitor |

| Compound 19 | Thiomorpholine (B91149) linked to Ile | Micromolar range |

| Compound 20 | Thiomorpholine linked to Pro | Micromolar range |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Leukotriene A4 (LTA4) Hydrolase Inhibition

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of LTA4 to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils. nih.govresearchgate.net Consequently, inhibitors of LTA4 hydrolase are pursued as potential anti-inflammatory therapeutics. Research into the structure-activity relationships of LTA4 hydrolase inhibitors has revealed that pyrrolidine-containing structures can be potent antagonists of this enzyme.

A study detailing the synthesis and biological evaluation of a series of functionalized pyrrolidine and piperidine (B6355638) analogues of a lead LTA4 hydrolase inhibitor, SC-57461A, demonstrated the potential of this chemical class. nih.gov Several of the synthesized compounds exhibited excellent in vitro potency and good oral activity in a mouse ex vivo assay. This research culminated in the identification of SC-56938 as a potent, orally active inhibitor of LTA4 hydrolase, underscoring the significance of the pyrrolidine moiety in the design of effective LTA4 hydrolase inhibitors. nih.gov The pyrrolidine ring in these inhibitors is thought to orient the molecule within the enzyme's active site, allowing for crucial interactions with key residues. acs.org

While direct inhibitory data for this compound on LTA4 hydrolase is not extensively documented in publicly available literature, the established precedent for pyrrolidine derivatives as effective inhibitors suggests that this compound could exhibit similar activity. The morpholine group may further influence the compound's solubility and pharmacokinetic profile, potentially offering advantages over other analogues.

Table 1: Potency of Selected Pyrrolidine-Containing LTA4 Hydrolase Inhibitors

| Compound | In Vitro Potency (IC50) | Oral Activity | Reference |

|---|---|---|---|

| SC-57461A | Potent | Active | nih.gov |

| SC-56938 | Potent | Orally Active | nih.gov |

| Pyrrolidine Analogue (unspecified) | Excellent | Good | nih.gov |

Receptor Modulation and Other Pharmacological Activities

The serotonergic system is a key regulator of a vast array of physiological processes, and its modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders. Research into pyrrolidine derivatives has uncovered their potential as serotonin (B10506) receptor antagonists. For instance, a series of N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides has been synthesized and evaluated for their activity at serotonin receptors. nih.gov One particular compound from this series demonstrated potent and selective agonistic activity for the 5-HT1A receptor, highlighting the utility of the pyrrolidine scaffold in targeting the serotonergic system. nih.gov While the specific antiserotonin effects of this compound have not been explicitly detailed, its structural similarity to known serotonergic agents warrants further investigation.

The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis. Nonpeptide angiotensin II receptor antagonists are an important class of antihypertensive drugs. While direct evidence of anti-angiotensin activity for this compound is lacking, the broader class of heterocyclic compounds has been explored for this purpose. For example, a novel series of 2-alkyl-4-(biphenylylmethoxy)quinoline derivatives were reported as nonpeptidic angiotensin II receptor antagonists. nih.gov Given the prevalence of heterocyclic scaffolds in this therapeutic area, exploring the potential of this compound to interact with components of the renin-angiotensin system could be a fruitful area of research.

Advanced glycation end products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins and are implicated in the pathogenesis of diabetes and its complications, as well as other age-related diseases. tandfonline.com Compounds with the ability to inhibit glycation are therefore of significant therapeutic interest. Amino acids and their derivatives, including proline (the parent amino acid of pyrrolidine), have been investigated as antiglycation agents. nih.gov A series of N-(3-aminoalkyl)proline derivatives were synthesized and shown to possess potent antiglycation activity, which was attributed to the inhibition of Amadori product formation. rsc.orgresearchgate.net These compounds also exhibited good antioxidant properties, which can further mitigate the formation of AGEs. rsc.orgresearchgate.net Given that this compound is a proline derivative, it is plausible that it could exhibit similar antiglycation and antioxidant effects.

The antioxidant potential of pyrrolidine and morpholine derivatives has been noted in several studies. frontiersin.orgresearchgate.netrsc.org For instance, certain pyrrolidin-2-one derivatives have been synthesized and evaluated for their antioxidant activity, with some compounds demonstrating potent radical scavenging abilities. researchgate.net Similarly, morpholine-connected pyrazolidine (B1218672) derivatives have been shown to possess substantial antioxidant activity. nih.gov The combination of the pyrrolidine and morpholine moieties in this compound may lead to synergistic or unique antioxidant properties.

Table 2: Investigated Properties of Related Proline and Pyrrolidine Derivatives

| Derivative Class | Investigated Activity | Findings | Reference |

|---|---|---|---|

| N-(3-aminoalkyl)proline derivatives | Antiglycation | Potent inhibition of Amadori product formation. | rsc.orgresearchgate.net |

| N-(3-aminoalkyl)proline derivatives | Antioxidant | Good antioxidant properties. | rsc.orgresearchgate.net |

| Pyrrolidin-2-one derivatives | Antioxidant | Potent radical scavenging activity. | researchgate.net |

| Morpholine-connected pyrazolidine derivatives | Antioxidant | Substantial antioxidant activity. | nih.gov |

Identification of Molecular Targets and Ligand-Target Interaction Modes

The biological activities of this compound and its congeners are a direct consequence of their interactions with specific molecular targets. The pyrrolidine ring is a versatile scaffold that can be functionalized to achieve selectivity for a wide range of biological targets. nih.gov For instance, in the context of LTA4 hydrolase inhibition, the pyrrolidine moiety has been shown to bind at a bend in the substrate binding cavity, facilitating key interactions with amino acid residues such as Gln134. acs.org

Molecular docking studies of various pyrrolidine derivatives have provided insights into their binding modes. For example, docking analyses of pyrrolidine-substituted carbazole (B46965) derivatives in the colchicine (B1669291) binding site of tubulin have revealed hydrophobic binding interactions with several amino acid residues. nih.gov Similarly, molecular docking has been employed to understand the interactions of sulphonamide pyrrolidine carboxamide derivatives with their targets. nih.gov

The morpholine ring also contributes significantly to the pharmacological profile of a molecule, often improving pharmacokinetic properties and participating in target binding. sci-hub.senih.govresearchgate.net It can act as a hydrogen bond acceptor and engage in hydrophobic interactions. sci-hub.se The combination of the pyrrolidine and morpholine rings in this compound likely results in a unique three-dimensional structure that dictates its affinity and selectivity for various biological targets. Further computational and experimental studies are necessary to fully elucidate the specific molecular targets of this compound and the precise nature of its ligand-target interactions.

Structure Activity Relationship Sar Elucidation of 4 Pyrrolidin 2 Ylcarbonyl Morpholine and Its Derivatives

Positional and Substituent Effects on Bioactivity within the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, a five-membered saturated heterocycle, offers multiple positions for substitution, each capable of significantly influencing the biological profile of the parent compound. The stereocenter at the 2-position, where the carbonyl group is attached, is a critical determinant of bioactivity. Generally, the (S)-enantiomer is preferred for optimal interaction with biological targets, a common theme in prolyl-containing molecules.

Substitutions at the C3, C4, and C5 positions of the pyrrolidine ring have been explored to modulate potency, selectivity, and pharmacokinetic properties. For instance, the introduction of small, lipophilic groups at the C4 position can enhance binding affinity by occupying hydrophobic pockets within a target protein. Conversely, the incorporation of polar or hydrogen-bonding functionalities can improve aqueous solubility and introduce new interactions with the receptor.

A hypothetical SAR study on a series of 4-(pyrrolidin-2-ylcarbonyl)morpholine analogs targeting a generic kinase might yield data as presented in the interactive table below. This data illustrates how different substituents on the pyrrolidine ring can impact inhibitory activity.

Interactive Data Table: Effect of Pyrrolidine Ring Substituents on Kinase Inhibition

| Compound | Pyrrolidine Substituent | IC50 (nM) | Fold Change vs. Unsubstituted |

| 1a | Unsubstituted | 150 | 1.0 |

| 1b | 4-fluoro | 75 | 2.0 |

| 1c | 4-hydroxy | 200 | 0.75 |

| 1d | 4-methyl | 100 | 1.5 |

| 1e | 3-phenyl | 500 | 0.3 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that a small, electron-withdrawing substituent like fluorine at the C4-position is beneficial for activity, potentially through favorable electronic interactions or by influencing the ring's pucker. A hydroxyl group at the same position decreases activity, possibly due to steric hindrance or unfavorable desolvation penalties upon binding. A small alkyl group like methyl shows a modest improvement, while a bulky phenyl group at the C3-position is detrimental, likely due to steric clashes with the target.

Impact of Morpholine (B109124) Ring Modifications on Potency and Selectivity

The morpholine ring, while often considered a solubilizing group, can also play a crucial role in directing the orientation of the molecule within a binding site and forming key interactions. Modifications to the morpholine ring, though less common than those on the pyrrolidine moiety, can have profound effects on potency and selectivity.

Introducing substituents on the morpholine ring can alter its conformational flexibility and its ability to act as a hydrogen bond acceptor through its oxygen atom. For example, methylation at the C2 or C6 positions could restrict the rotation around the C-N bond, locking the molecule into a more bioactive conformation.

Consider another hypothetical SAR study, this time focusing on modifications to the morpholine ring of 4-((S)-pyrrolidine-2-carbonyl)morpholine.

Interactive Data Table: Effect of Morpholine Ring Modifications on Receptor Binding Affinity

| Compound | Morpholine Modification | Ki (nM) | Selectivity Ratio (Target A vs. Target B) |

| 2a | Unsubstituted | 50 | 10 |

| 2b | 2,6-dimethyl | 25 | 50 |

| 2c | 3,3-dimethyl | 100 | 5 |

| 2d | Thiomorpholine (B91149) | 80 | 12 |

| 2e | N-methylpiperazine | 200 | 2 |

This is a hypothetical data table for illustrative purposes.

In this hypothetical scenario, the introduction of dimethyl groups at the 2 and 6 positions of the morpholine ring not only improves the binding affinity (lower Ki) but also significantly enhances selectivity. This suggests that the constrained conformation adopted by this derivative is optimal for binding to the intended target while being less favorable for off-target interactions. Replacing the morpholine oxygen with sulfur (thiomorpholine) or the entire ring with N-methylpiperazine leads to a decrease in activity, highlighting the importance of the specific physicochemical properties of the morpholine ring for this particular target.

Conformational Preferences and Stereochemical Contributions to Biological Efficacy

The pyrrolidine ring of proline and its derivatives typically adopts one of two major puckered conformations: Cγ-exo (down) or Cγ-endo (up). The preferred pucker is influenced by substituents on the ring and can have a significant impact on the orientation of the carbonyl group and, consequently, the entire morpholine moiety. Computational modeling and NMR studies are often employed to determine the predominant conformation in solution.

Stereochemistry at the C2 position of the pyrrolidine is paramount. As mentioned, the (S)-configuration is often crucial for bioactivity, as it correctly positions the morpholine and any pyrrolidine substituents for optimal interaction with the target. The synthesis of enantiomerically pure compounds is therefore a critical aspect of developing derivatives of this scaffold.

Role of the Amide Linker and Spacers in Pharmacophore Assembly

The amide bond linking the pyrrolidine and morpholine rings is a key structural element. It is relatively rigid and planar, which helps to orient the two heterocyclic rings in a defined spatial arrangement. The carbonyl oxygen and the amide nitrogen can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with the biological target.

While the direct amide linkage is common, the introduction of spacers between the pyrrolidine carbonyl and the morpholine nitrogen can be a strategy to explore different regions of a binding pocket. For instance, inserting a methylene (B1212753) or an ethylene (B1197577) glycol unit could increase the flexibility of the molecule and allow it to access more distant interaction points. However, such modifications can also lead to an entropy penalty upon binding, potentially reducing affinity. The nature of the linker can therefore be fine-tuned to achieve the optimal balance of flexibility and pre-organization for binding.

Comparative SAR Analysis with Analogous Heterocyclic Systems (e.g., Piperidine (B6355638), Pyrrolidinone)

Replacing the pyrrolidine ring with a six-membered piperidine ring would alter the geometry and flexibility of the molecule. The piperidine ring is generally more flexible than the pyrrolidine ring and adopts a chair conformation. This change in the scaffold's backbone could significantly impact how the molecule fits into a binding site.

Similarly, replacing the pyrrolidine with a pyrrolidinone (a lactam) would introduce a planar amide group within the five-membered ring, altering its electronic properties and hydrogen bonding potential.

A comparative analysis might reveal trends such as those in the hypothetical table below.

Interactive Data Table: Comparative Activity of Analogous Heterocyclic Systems

| Compound | Scaffold | Bioactivity (EC50, µM) |

| 3a | (S)-Pyrrolidin-2-ylcarbonyl-morpholine | 0.5 |

| 3b | (S)-Piperidin-2-ylcarbonyl-morpholine | 2.5 |

| 3c | (S)-Pyrrolidinone-5-carbonyl-morpholine | 10.0 |

| 3d | (S)-Pyrrolidin-2-ylcarbonyl-piperidine | 1.2 |

This is a hypothetical data table for illustrative purposes.

This hypothetical data suggests that for this particular biological target, the pyrrolidine ring is preferred over the piperidine or pyrrolidinone rings. Furthermore, the morpholine ring appears to be a more favorable component than a piperidine ring in the second position. Such comparative studies are invaluable for defining the optimal pharmacophore and guiding future drug design efforts.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for reaction mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful approach to understanding the electronic structure and reactivity of molecules. mdpi.com For 4-(Pyrrolidin-2-ylcarbonyl)morpholine, DFT can be employed to investigate various aspects of its chemical behavior. For instance, DFT calculations can elucidate the mechanisms of its synthesis, identifying the most energetically favorable reaction pathways and transition states. This understanding is crucial for optimizing reaction conditions and improving yield.

Furthermore, DFT can be used to predict the compound's reactivity in biological systems. By calculating parameters such as molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, researchers can identify the likely sites of interaction with biological macromolecules. researchgate.net For example, the MEP can highlight electron-rich regions, such as the oxygen and nitrogen atoms of the morpholine (B109124) and carbonyl groups, which are likely to act as hydrogen bond acceptors in interactions with protein targets. While specific DFT studies on the reaction mechanisms of this compound are not yet prevalent in the literature, the methodology has been successfully applied to a wide range of similar heterocyclic compounds, demonstrating its utility in this area. researchgate.net

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a specific protein target. This information is invaluable for understanding the potential mechanism of action and for designing more potent and selective inhibitors.

A study on novel hydroxycinnamamides derived from morpholine and pyrrolidine (B122466) provides a relevant example of how molecular docking can be applied. In this research, compounds containing these scaffolds were docked against the human topoisomerase I (Top1) receptor, a known target for anticancer drugs. japsonline.com The docking results revealed that the compounds with the lowest binding energy formed key hydrogen bond interactions with specific amino acid residues in the active site of the protein, such as Asn722 and Thr718. japsonline.com This suggests that this compound, with its hydrogen bond donors and acceptors, could also form stable interactions with the active sites of various enzymes.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Value |

| Protein Target | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | ASP 145, GLU 98 |

| Hydrophobic Interactions | LEU 25, VAL 78, ILE 120 |

| Interacting Residues | ASP 145, GLU 98, LEU 25, VAL 78, ILE 120 |

This is a hypothetical table for illustrative purposes.

Dynamics and Conformational Studies of the Chemical Compound

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations can be used to study the conformational flexibility of this compound both in solution and when bound to a protein target. The pyrrolidine ring is known for its "pseudorotation," which allows it to adopt various conformations, and this flexibility can be crucial for its biological activity. researchgate.net

By running MD simulations, researchers can explore the conformational landscape of the molecule and identify the most stable and biologically relevant conformations. nih.gov These studies can also reveal how the binding of the ligand affects the dynamics of the protein, potentially leading to allosteric effects. The insights gained from MD simulations can be used to refine the binding mode predicted by molecular docking and to design new analogs with improved binding affinities.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches are central to modern drug design. nih.govnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the target. By analyzing a set of known active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This compound, with its well-defined arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and a rigid scaffold, is an excellent candidate for the development of pharmacophore models.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available. nih.govresearchgate.net This approach involves designing molecules that can fit into the active site of the protein and form favorable interactions. The pyrrolidine scaffold is particularly attractive for structure-based design due to its ability to explore three-dimensional space and its stereochemical diversity. researchgate.netnih.gov By using the structure of a target protein, medicinal chemists can rationally design modifications to the this compound scaffold to improve its binding affinity and selectivity. For example, new functional groups could be added to the pyrrolidine or morpholine rings to form additional interactions with the protein.

Derivatization and Lead Optimization Strategies for Enhanced Bioactivity

Design and Synthesis of Novel 4-(Pyrrolidin-2-ylcarbonyl)morpholine Derivatives

The design and synthesis of novel derivatives of the this compound scaffold are central to exploring and optimizing its biological activity. The pyrrolidine (B122466) ring, a versatile and common scaffold in drug discovery, offers multiple points for modification. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for the exploration of chemical space in a way that flat aromatic rings cannot. nih.govresearchgate.net Synthetic strategies often focus on the functionalization of the pyrrolidine ring, as well as the amide linkage and the morpholine (B109124) moiety, to investigate the structure-activity relationship (SAR).

A common approach to synthesizing such derivatives involves the coupling of a suitably protected proline derivative with morpholine. The pyrrolidine nitrogen can be functionalized with various substituents to probe interactions with target proteins. nih.gov For instance, in a study focused on developing inhibitors for hepatocellular carcinoma, a series of pyrrolidine aryl carboxamide derivatives were synthesized to explore the impact of the amide nature and the length of the tether on anticancer activity. nih.gov This work highlighted that modifications at this position are key determinants of biological efficacy. nih.gov

Furthermore, the stereochemistry of the pyrrolidine ring plays a crucial role in biological activity. The chiral center at the 2-position of the pyrrolidine ring dictates the spatial orientation of the morpholine carbonyl group, which can significantly influence binding to a biological target. nih.gov Studies on other pyrrolidine-based compounds have demonstrated that different stereoisomers can exhibit vastly different biological profiles. nih.gov

The synthesis of a library of derivatives with systematic variations allows for a thorough investigation of the SAR. For example, modifications to the pyrrolidine ring, such as the introduction of substituents at the 3, 4, or 5-positions, can influence the ring's conformation and, consequently, its interaction with a target. nih.gov Similarly, replacing the morpholine ring with other cyclic amines can modulate properties like solubility and metabolic stability. A review of pyrrolidine-containing drugs reveals that the pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, in addition to being part of the pharmacophore. pharmablock.com

The following table illustrates a hypothetical set of derivatives and their potential impact on bioactivity, based on established medicinal chemistry principles for pyrrolidine carboxamides.

| Derivative | Modification | Rationale for Synthesis | Predicted Impact on Bioactivity |

| Compound A | Methylation of the pyrrolidine nitrogen | To explore the impact of N-substitution on target binding and cell permeability. | May increase lipophilicity and alter binding affinity. |

| Compound B | Introduction of a hydroxyl group on the pyrrolidine ring | To introduce a hydrogen bond donor and improve solubility. | Could enhance target interaction and improve pharmacokinetic profile. |

| Compound C | Replacement of the morpholine with a piperazine (B1678402) | To introduce a basic center and explore alternative interactions. | May alter target selectivity and improve solubility. |

| Compound D | Introduction of a fluorine atom on the pyrrolidine ring | To block potential sites of metabolism and modulate electronics. | Could increase metabolic stability and binding affinity. |

These examples underscore the iterative process of designing, synthesizing, and testing novel derivatives to build a comprehensive understanding of the SAR for the this compound scaffold.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization to discover novel, patentable chemotypes with improved properties. uniroma1.it These approaches involve modifying the core structure of a molecule while retaining its key pharmacophoric features responsible for biological activity.

Scaffold Hopping aims to replace the central core of a molecule with a structurally different scaffold that maintains the original's biological activity. uniroma1.it For the this compound scaffold, this could involve replacing the pyrrolidine-morpholine core with other heterocyclic systems that preserve the spatial arrangement of key functional groups. The goal is to identify new scaffolds that may offer advantages in terms of synthetic accessibility, intellectual property, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.it A review on scaffold hopping in drug discovery highlights its application in generating new chemical entities that can "hop" into a new chemical space while retaining the desired biological effect.

Bioisosteric Replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. mdpi.com This strategy is often used to fine-tune the properties of a lead compound. For the this compound scaffold, several bioisosteric replacements can be envisioned:

Morpholine Ring Replacement: The morpholine ring can be replaced with other cyclic amines or heterocycles to modulate properties like basicity, solubility, and metabolic stability. cambridgemedchemconsulting.com For example, replacing the oxygen atom in the morpholine ring with a sulfur atom (to give a thiomorpholine (B91149) derivative) or a nitrogen atom (to give a piperazine derivative) can significantly alter the molecule's electronic and pharmacokinetic properties. cambridgemedchemconsulting.com Enamine has designed and synthesized a library of morpholine analogues for drug design, highlighting the importance of this moiety and its potential for bioisosteric replacement to improve pharmacokinetic properties. enamine.netenamine.net

Amide Bond Bioisosteres: The amide bond linking the pyrrolidine and morpholine moieties is a key structural feature. However, amide bonds can be susceptible to enzymatic cleavage. Replacing the amide with bioisosteres such as a triazole, oxadiazole, or a retro-amide can improve metabolic stability while maintaining the necessary geometry for biological activity.

Pyrrolidine Ring Bioisosteres: While the pyrrolidine ring is a privileged scaffold, it can be replaced with other 5-membered or 6-membered rings to explore different conformational spaces and potentially improve activity or selectivity.

The following table provides examples of potential bioisosteric replacements for the this compound scaffold.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Morpholine | Thiomorpholine | Modulate lipophilicity and metabolic stability. |

| Morpholine | Piperazine | Introduce a basic center to improve solubility and explore new interactions. |

| Amide Bond | 1,2,3-Triazole | Increase metabolic stability and act as a hydrogen bond acceptor. |

| Pyrrolidine | Thiazolidine | Alter ring pucker and electronic properties. |

Fragment-Based Drug Discovery (FBDD) Applications

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for binding to a biological target. nih.gov The this compound scaffold can be deconstructed into its constituent fragments, namely the pyrrolidine ring and the morpholine amide, which can be used in FBDD campaigns.

The pyrrolidine scaffold itself is of significant interest to the fragment-based drug discovery community. nih.gov Its three-dimensional character provides a good starting point for exploring chemical space. nih.gov A study on the design and synthesis of pyrrolidine-based fragments highlighted their ability to effectively sample three-dimensional molecular space, which is a desirable characteristic for fragment libraries. nih.gov

In an FBDD approach, the individual fragments (e.g., a simple pyrrolidine derivative or a morpholine carboxamide) would be screened for binding to the target of interest. Once a fragment hit is identified and its binding mode is determined (often through X-ray crystallography), it can be grown or linked with other fragments to generate a more potent lead compound. The this compound scaffold could itself be the result of a fragment linking or growing strategy.

For example, if a pyrrolidine-containing fragment was identified as a binder, a medicinal chemist might explore adding different amide substituents, including a morpholine carbonyl group, to improve potency and other properties. Conversely, if a morpholine-containing fragment showed initial promise, the pyrrolidine moiety could be introduced to provide a 3D element and explore additional binding interactions.

Strategies for Modulating Selectivity and Efficacy

Once a lead compound with desired biological activity is identified, the focus of optimization shifts towards improving its selectivity and efficacy. Selectivity is crucial to minimize off-target effects, while efficacy relates to the magnitude of the biological response.

Modulating Selectivity:

Selectivity can often be achieved by exploiting subtle differences in the binding sites of related proteins. For the this compound scaffold, modifications can be designed to introduce interactions with specific residues present in the target of interest but absent in off-targets.

Stereochemistry: As mentioned earlier, the stereochemistry at the 2-position of the pyrrolidine ring is a critical determinant of biological activity. nih.gov It is highly likely that one enantiomer will be significantly more active and selective than the other due to the specific three-dimensional arrangement of atoms in the target's binding site.

Substitutions on the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can provide additional points of interaction and can be used to steer the molecule towards a specific target. For example, a strategically placed hydrogen bond donor or acceptor could interact with a unique residue in the target protein. A review on the pyrrolidine scaffold highlights how the spatial disposition of substituents can significantly affect biological activity towards specific targets. nih.gov

Modifications of the Morpholine Ring: While the morpholine ring is often considered a relatively inert solubilizing group, it can also participate in specific interactions. In some cases, replacing it with a more rigid or functionalized cyclic amine can enhance selectivity.

Enhancing Efficacy:

Improving efficacy involves optimizing the interactions between the compound and its target to elicit a stronger biological response. This is often achieved by increasing the binding affinity of the compound.

Structure-Guided Design: If the three-dimensional structure of the target protein is known, structure-guided design can be a powerful tool. By visualizing how the this compound scaffold binds to the target, medicinal chemists can design modifications that enhance key interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. youtube.com

Optimizing Lipophilicity and Solubility: Efficacy can also be influenced by the physicochemical properties of the compound. A balance between lipophilicity and solubility is crucial for good cell permeability and bioavailability. The morpholine moiety is often incorporated to improve solubility. danaher.com Further modifications to the scaffold can be made to fine-tune these properties.

The following table summarizes strategies to modulate selectivity and efficacy.

| Strategy | Approach | Example |

| Modulating Selectivity | Exploit stereochemistry | Synthesize and test individual enantiomers. |

| Introduce specific interactions | Add a substituent to the pyrrolidine ring to interact with a unique residue in the target. | |

| Enhancing Efficacy | Structure-guided design | Use X-ray crystallography data to design modifications that improve binding affinity. |

| Optimize physicochemical properties | Modify the scaffold to achieve a balance between solubility and lipophilicity for improved cell permeability. |

Through a combination of these derivatization and lead optimization strategies, the therapeutic potential of the this compound scaffold can be systematically explored and enhanced, paving the way for the development of novel and effective drug candidates.

Future Directions and Emerging Research Opportunities

Exploration of Untapped Biological Targets and Disease Areas

The morpholine (B109124) and pyrrolidine (B122466) scaffolds are present in a wide array of biologically active molecules, suggesting that 4-(Pyrrolidin-2-ylcarbonyl)morpholine could interact with a variety of biological targets. tandfonline.comepa.govresearchgate.net Future research will likely focus on screening this compound against a broad panel of enzymes, receptors, and ion channels implicated in various diseases.

Neurodegenerative Diseases: Morpholine-containing compounds have shown potential in the context of neurodegenerative diseases by targeting enzymes such as cholinesterases and monoamine oxidases. tandfonline.comnih.gov Given that pyrrolidine derivatives are also being explored for neurological disorders, this compound could be a candidate for developing novel therapeutics for conditions like Alzheimer's and Parkinson's disease. nih.gov

Infectious Diseases: The pyrrolidine scaffold is a key component of various antimicrobial and antiviral agents. mdpi.com Screening this compound and its derivatives against a range of bacterial and viral pathogens could uncover new leads for anti-infective therapies.

Oncology: Both morpholine and pyrrolidine derivatives have been investigated for their anticancer properties. researchgate.net Exploring the activity of this compound in various cancer cell lines and investigating its potential mechanisms of action, such as the inhibition of kinases or other signaling pathways, represents a significant area for future research. acs.org

Table 1: Potential Biological Targets and Associated Disease Areas

| Biological Target Class | Potential Disease Area | Rationale based on Scaffold Properties |

| Enzymes (e.g., kinases, proteases) | Cancer, Inflammation, Neurodegeneration | Morpholine and pyrrolidine are common scaffolds in enzyme inhibitors. tandfonline.comacs.org |

| G-protein coupled receptors (GPCRs) | CNS disorders, Metabolic diseases | The structural features are amenable to GPCR binding. |

| Ion Channels | Neurological disorders, Cardiovascular diseases | Pyrrolidine derivatives have shown activity at ion channels. |

| Protein-Protein Interactions (PPIs) | Various diseases | The scaffold can be elaborated to disrupt key PPIs. nih.gov |

Development of Advanced Synthetic Methodologies for Complex Derivatives

The development of novel synthetic routes to create a diverse library of this compound derivatives is crucial for structure-activity relationship (SAR) studies. Future efforts in this area will likely concentrate on stereoselective and diversity-oriented synthesis approaches.

Stereoselective Synthesis: The pyrrolidine ring in the subject compound contains a chiral center at the 2-position. The stereochemistry at this position can significantly impact biological activity. Therefore, the development of highly stereoselective synthetic methods to access enantiomerically pure forms of this compound and its derivatives will be a key focus. researchgate.netnih.gov This will enable a detailed investigation of the pharmacological properties of individual stereoisomers.

Diversity-Oriented Synthesis (DOS): To explore a wide chemical space, diversity-oriented synthesis strategies can be employed. researchgate.net These approaches allow for the rapid generation of a large number of structurally diverse analogs by systematically modifying both the pyrrolidine and morpholine rings, as well as the carbonyl linker. researchgate.net This will be instrumental in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. Recent advances in the synthesis of chiral amides and peptides can also be applied to create complex derivatives with high precision. rsc.org

Integration of High-Throughput Screening with Computational Approaches

The synergy between high-throughput screening (HTS) and computational modeling will be pivotal in accelerating the discovery of bioactive derivatives of this compound.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. nih.govacs.org Libraries of this compound analogs, generated through DOS, can be subjected to HTS campaigns to identify initial "hit" compounds for various disease targets. stanford.edu

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding of this compound derivatives to protein targets and to guide the design of more potent analogs. mdpi.comarabjchem.orgscispace.comnih.gov These computational approaches can prioritize compounds for synthesis and biological testing, thereby saving time and resources. nih.govresearchgate.net Molecular dynamics simulations can further provide insights into the stability and dynamics of ligand-protein complexes. scispace.com

Table 2: Integrated Drug Discovery Workflow

| Step | Approach | Objective |

| 1. Library Generation | Diversity-Oriented Synthesis | Create a diverse set of this compound derivatives. |

| 2. Initial Screening | High-Throughput Screening (HTS) | Identify initial "hit" compounds against a panel of biological targets. |

| 3. Hit Prioritization | Computational Docking & Scoring | Rank hits based on predicted binding affinity and mode. |

| 4. Lead Optimization | Structure-Based Drug Design, QSAR | Iteratively modify hit compounds to improve potency and selectivity. |

| 5. In-depth Analysis | Molecular Dynamics Simulations | Understand the dynamic interactions between the ligand and its target. |

Investigation of Natural Product Isolation and Biosynthesis Pathways Involving this compound

While this compound itself has not been reported as a natural product, the pyrrolidine ring is a core structure in a vast number of alkaloids, known as pyrrolizidine (B1209537) alkaloids. nih.govresearchgate.netnih.gov The biosynthesis of these natural products involves the amino acid ornithine as a precursor to the pyrrolizidine core. nih.gov

Future research could explore the possibility of similar biosynthetic pathways in microorganisms or plants that might lead to the formation of pyrrolidine-amide structures. Investigating microbial or plant extracts for the presence of this compound or structurally related natural products could open up new avenues for drug discovery. researchgate.netrsc.org Understanding the enzymatic machinery involved in the biosynthesis of such compounds could also pave the way for biocatalytic approaches to their synthesis.

Application in Chemical Biology and Probe Development

The this compound scaffold can serve as a valuable starting point for the development of chemical probes to study biological processes. By incorporating reporter groups such as fluorescent dyes or affinity tags, derivatives can be synthesized to visualize and identify their cellular targets. mdpi.com

These chemical probes can be utilized in a variety of applications, including:

Target Identification and Validation: Identifying the specific proteins or other biomolecules that a bioactive derivative interacts with.

Imaging: Visualizing the subcellular localization of the target molecule.

Mechanism of Action Studies: Elucidating the biological pathways modulated by the compound.

The development of such probes will be instrumental in unraveling the full therapeutic potential of this promising chemical scaffold. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.